molecular formula C6H10O B8589318 cis-Cyclohexene Oxide

cis-Cyclohexene Oxide

Cat. No. B8589318
M. Wt: 98.14 g/mol
InChI Key: ZWAJLVLEBYIOTI-OLQVQODUSA-N
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Description

Cis-Cyclohexene Oxide is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-Cyclohexene Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Cyclohexene Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1R,6S)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2/t5-,6+

InChI Key

ZWAJLVLEBYIOTI-OLQVQODUSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)O2

Canonical SMILES

C1CCC2C(C1)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using the 1-[(2-methoxyethoxy)methyl]-1H-pyrazole (2.00 g, 12.8 mmol) prepared in Example 155a, butyl lithium (2.69 M solution in hexane; 4.76 mL, 12.8 mmol), a boron trifluoride-diethyl ether complex (2.68 mL, 21.3 mmol), cyclohexene oxide (1.05 g, 10.7 mmol) and THF (100 mL), to yield the title compound (1.64 g, 60%) as a colorless oil.
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100 mL
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2 g
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4.76 mL
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reactant
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Synthesis routes and methods II

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using 4-iodo-1H-pyrazole (5.82 g, 30.0 mmol), butyl lithium (2.69 M solution in hexane; 22.3 mL, 60.0 mmol), a boron trifluoride-diethyl ether complex (7.54 mL, 60.0 mmol), cyclohexene oxide (3.24 g, 33.0 mmol) and THF (120 mL), to yield the title compound (0.48 g, 10%) as a colorless solid.
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Quantity
120 mL
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reactant
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5.82 g
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reactant
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22.3 mL
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reactant
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Synthesis routes and methods III

Procedure details

Cyclohexene oxidation was carried out in aqueous solvent media. A stirred suspension of 10 ml water, 100 mg of TiO2 semiconductor powder, and 0.2 ml cyclohexene was illuminated with a 500 watt mercury lamp for about 3 hours. This procedure resulted primarily in the formation of 2-cyclohexene-1-one (28 μmol) with a minor amount of cyclohexene oxide (0.3 μmol).
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[Compound]
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TiO2
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100 mg
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reactant
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0.2 mL
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reactant
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Quantity
10 mL
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reactant
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catalyst
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Synthesis routes and methods IV

Procedure details

In step b), the cyclohexyl hydroperoxide-containing mixture from step a) and a cyclohexene oxide-containing epoxidation mixture which is produced in step c) and essentially comprises cyclohexanol, cyclohexanone, cyclohexene oxide, cyclohexene, cyclohexane and catalyst are jointly separated by distillation. The mixtures from step a) and step c) to be distilled are advantageously mixed before introduction into the column. On distillation, the following fractions are separated:
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Synthesis routes and methods V

Procedure details

reaction of the mixture obtained as fraction b4) and containing cyclohexyl hydroperoxide with cyclohexene in a mixture with cyclohexane at elevated temperature in the presence of transition-metal compounds from group 4 to 6 of the periodic table, to give an epoxidation mixture which essentially comprises cyclohexene oxide, cyclohexanol, cyclohexanone, cyclohexene, cyclohexane and catalyst and is separated by distillation in step b) together with the mixture from a).
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